

# An In-depth Technical Guide to a Targeted Kinase Inhibitor

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## Compound of Interest

Compound Name: DW14800

Cat. No.: B15144584

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Disclaimer: Initial searches for a patent or intellectual property specifically under the identifier "**DW14800**" did not yield any publicly available information. Therefore, this guide provides a representative in-depth technical overview of a well-characterized kinase inhibitor, AZD1480, to fulfill the user's request for a detailed technical document with specific formatting requirements. AZD1480 is an inhibitor of Janus-associated kinases 1 and 2 (JAK1 and JAK2).

## Core Technology: AZD1480 - A JAK1/2 Inhibitor

AZD1480 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of JAK1 and JAK2 kinases.[1][2] The primary mechanism of action of AZD1480 is the inhibition of JAK kinase activity, which leads to the suppression of the JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway.[2][3] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Aberrant activation of the JAK/STAT pathway has been implicated in the pathogenesis of various cancers and inflammatory diseases, making it a key target for therapeutic intervention.[3][4]

AZD1480 has been investigated in preclinical models of various solid tumors, including glioblastoma, neuroblastoma, and pediatric sarcomas, as well as in myelofibrosis.[4][5][6][7] While its clinical development was discontinued due to dose-limiting neurologic toxicities, the extensive preclinical data available for AZD1480 provides a valuable case study for researchers and drug development professionals in the field of kinase inhibitor discovery and development.[8][9][10]

## Quantitative Data Summary

The following tables summarize key quantitative data for AZD1480 from preclinical studies.

Table 1: In Vitro Potency and Selectivity of AZD1480

Parameter	Value	Cell Line/Assay Condition	Reference
IC50 (JAK2)	0.26 nM	Cell-free enzymatic assay	[1]
IC50 (JAK1)	1.3 nM	Cell-free enzymatic assay	[11]
IC50 (JAK3)	>1 µM	TEL-Jak3 Ba/F3 cells	[3]
IC50 (Tyk2)	>1 µM	TEL-Tyk2 Ba/F3 cells	[3]
Median EC50 (Pediatric Solid Tumor Cell Lines)	1.5 µM	MTS assay after 72 hours	[6][12]
GI50 (TEL-Jak2 Ba/F3 cells)	60 nM	Cell proliferation assay	[13]

Table 2: Pharmacokinetic Parameters of AZD1480 in Humans (Phase I Study)

Parameter	Value	Dosing Regimen	Reference
Time to Maximum Plasma Concentration (Cmax)	~1 hour	10-70 mg QD and 20-45 mg BID	[8][9]
Terminal Half-life (t1/2)	~5 hours	10-70 mg QD and 20-45 mg BID	[8][9]
Mean Terminal Half-life (Myelofibrosis Patients)	2.45-8.06 hours	2.5-70mg QD or 10-15mg BID	[7]

Table 3: In Vivo Efficacy of AZD1480 in Xenograft Models

Tumor Model	Dosing Regimen	Outcome	Reference
MDAH2774 (Ovarian)	30 mg/kg BID	Tumor regression (139% growth inhibition)	<a href="#">[3]</a>
DU145 (Prostate)	50 mg/kg QD	Significant tumor growth inhibition	<a href="#">[3]</a>
MDA-MB-468 (Breast)	50 mg/kg QD	Significant tumor growth inhibition	<a href="#">[3]</a>
Pediatric Solid Tumor Xenografts	60 mg/kg SID x 5 for 3 weeks	Varied responses, with some models showing tumor growth delay	<a href="#">[14]</a>

## Experimental Protocols

### In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD1480 against JAK family kinases.

Methodology:

- Enzymes: Recombinant human Jak1, Jak2, and Jak3 were expressed and purified.
- Assay Buffer: The assay was performed in a buffer containing 50 mM HEPES (pH 7.3), 1 mM DTT, 0.01% Tween-20, 50 µg/ml BSA, and 10 mM MgCl2.[\[1\]](#)
- Procedure:
  - The kinase reaction was initiated by adding ATP. Assays were carried out at both the Km concentration of ATP and at a higher concentration of 5 mM ATP to assess ATP-competitiveness.[\[3\]](#)

- AZD1480 was serially diluted and added to the reaction mixture.
- The reaction was incubated at room temperature for a specified period.
- The phosphorylation of a substrate peptide was measured using a suitable detection method, such as a radiometric assay or a fluorescence-based assay.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

## In Vivo Tumor Growth Inhibition Study in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of AZD1480 in vivo.

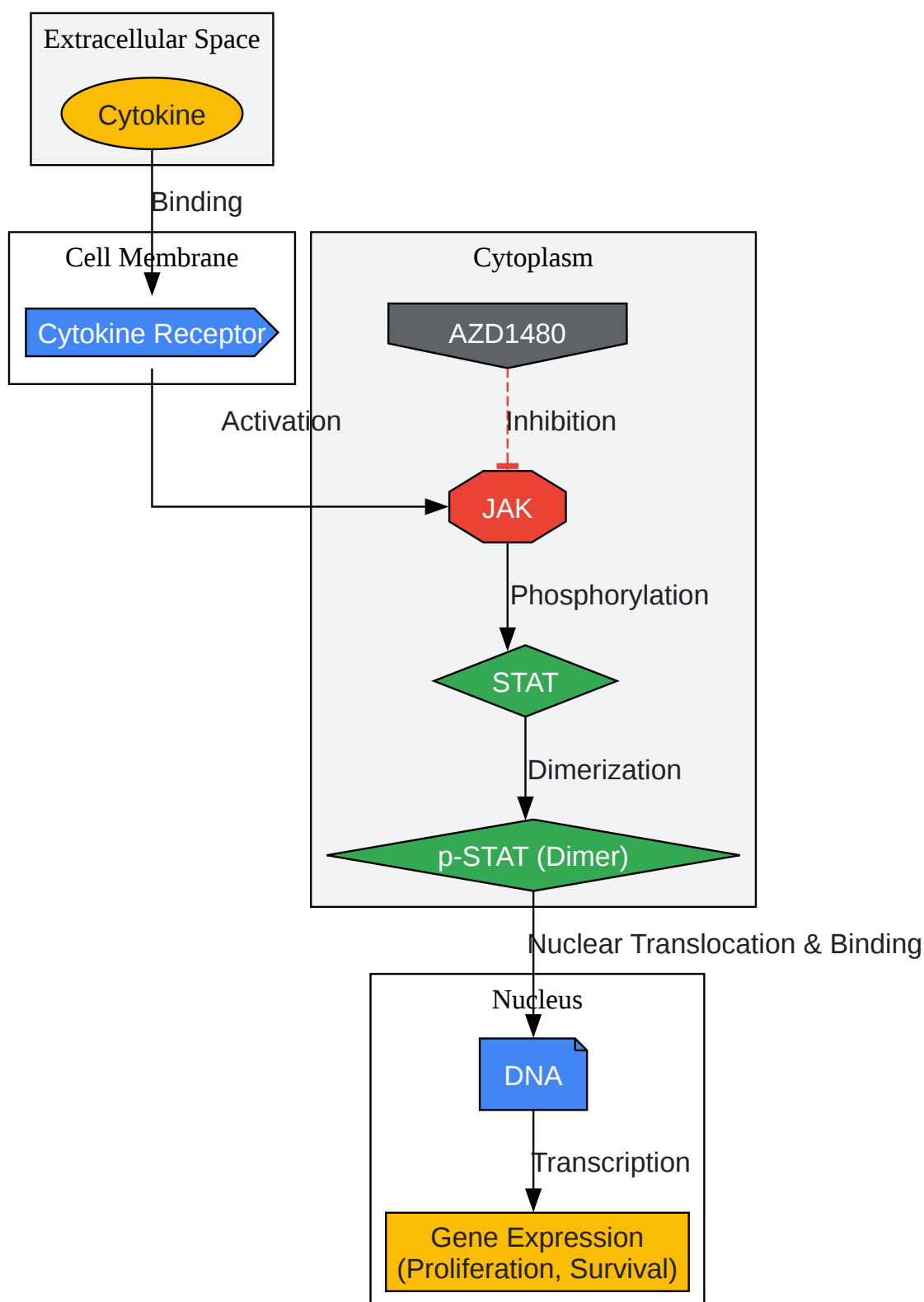
Methodology:

- Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used.
- Tumor Implantation: Human tumor cell lines (e.g., DU145, MDA-MB-468) were implanted subcutaneously into the flanks of the mice.[3]
- Treatment:
  - Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
  - AZD1480 was formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80.[14]
  - The drug was administered orally (p.o.) at specified doses and schedules (e.g., 50 mg/kg, once daily).[3]
- Efficacy Assessment:
  - Tumor volume was measured regularly (e.g., twice weekly) using calipers.
  - Animal body weight and general health were monitored as indicators of toxicity.

- At the end of the study, tumors were excised and weighed.
- Tumor growth inhibition was calculated as the percentage difference in tumor volume between the treated and vehicle control groups.

## Visualizations

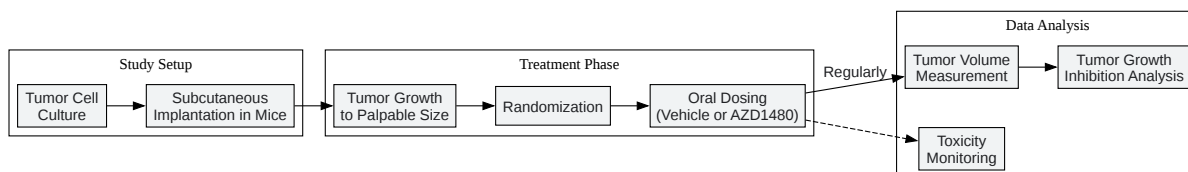
### Signaling Pathway Diagram



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Caption: The JAK-STAT signaling pathway and the inhibitory action of AZD1480.

## Experimental Workflow Diagram



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Caption: A typical workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

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